2-Butenedioic acid, 2-iodo-, (2Z)- 2-Butenedioic acid, 2-iodo-, (2Z)-
Brand Name: Vulcanchem
CAS No.: 5029-68-5
VCID: VC11983113
InChI: InChI=1S/C4H3IO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1-
SMILES: C(=C(C(=O)O)I)C(=O)O
Molecular Formula: C4H3IO4
Molecular Weight: 241.97 g/mol

2-Butenedioic acid, 2-iodo-, (2Z)-

CAS No.: 5029-68-5

Cat. No.: VC11983113

Molecular Formula: C4H3IO4

Molecular Weight: 241.97 g/mol

* For research use only. Not for human or veterinary use.

2-Butenedioic acid, 2-iodo-, (2Z)- - 5029-68-5

Specification

CAS No. 5029-68-5
Molecular Formula C4H3IO4
Molecular Weight 241.97 g/mol
IUPAC Name (Z)-2-iodobut-2-enedioic acid
Standard InChI InChI=1S/C4H3IO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1-
Standard InChI Key BAKGXNOIJUVCRJ-UPHRSURJSA-N
Isomeric SMILES C(=C(/C(=O)O)\I)\C(=O)O
SMILES C(=C(C(=O)O)I)C(=O)O
Canonical SMILES C(=C(C(=O)O)I)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a four-carbon chain with two carboxylic acid groups (-COOH) at positions 1 and 4. A double bond between C2 and C3 adopts the Z (cis) configuration, while an iodine atom is bonded to C2 . This arrangement creates a planar geometry that enhances electrophilic reactivity at the double bond. The IUPAC name, (2Z)-2-iodobut-2-enedioic acid, reflects these structural attributes .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₄H₃IO₄
Molecular Weight241.97 g/mol
CAS Registry Number5029-68-5
SMILES NotationO=C(O)C=C(I)C(=O)O
InChI KeyBAKGXNOIJUVCRJ-UPHRSURJSA-N

Stereochemical Considerations

The Z configuration distinguishes this compound from its E-isomer (trans), which remains unreported in literature. Comparative studies with maleic acid (Z-butenedioic acid) suggest that the iodine substituent introduces steric hindrance, potentially altering solubility and crystal packing .

Synthesis and Reactivity

Synthetic Pathways

While explicit synthesis protocols are scarce, analogous halogenation reactions provide insight. A plausible route involves iodination of maleic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions . Alternatively, nucleophilic substitution of hydroxyl or halogen precursors at C2 may yield the target compound.

Functional Group Reactivity

The iodine atom serves as a potential leaving group in nucleophilic substitutions, enabling derivatization into esters or amides. For example, esterification with alcohols produces compounds like monoisooctyl maleate (C₁₂H₂₀O₄), demonstrating scalability for industrial applications . Additionally, the double bond participates in Diels-Alder reactions, forming cyclic adducts useful in polymer chemistry .

Physicochemical Properties

Acidity and Solubility

The presence of two carboxylic acid groups confers strong acidity, with estimated pKa values near 1.8 and 5.2, comparable to maleic acid . Aqueous solubility is likely limited due to hydrophobic iodine but enhanced in polar aprotic solvents like dimethylformamide (DMF) .

Stability and Thermal Behavior

Thermogravimetric analysis (TGA) data are unavailable, but iodine’s electron-withdrawing effect may lower thermal stability relative to non-halogenated analogs. Decomposition pathways likely involve release of iodine gas (I₂) above 150°C .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC using C18 columns and acetonitrile-water mobile phases (adjusted to pH 2.5–3.0 with phosphoric acid) effectively separates this compound from impurities . Mass spectrometry (MS) detects the molecular ion [M-H]⁻ at m/z 240.97, with fragmentation patterns revealing loss of CO₂ and I⁻ .

Table 2: Exemplary HPLC Conditions

ParameterSpecificationSource
ColumnNewcrom R1 (3 µm particles)
Mobile PhaseMeCN:H₂O:H₃PO₄ (60:40:0.1)
Flow Rate1.0 mL/min
DetectionUV at 210 nm

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-I stretch) .

  • NMR: ¹H NMR (D₂O) signals at δ 6.8 ppm (d, J=12 Hz, CH=) and δ 12.1 ppm (s, COOH) .

Applications and Industrial Relevance

Organic Synthesis

The iodine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, valuable in pharmaceutical intermediates . Additionally, radical-initiated polymerizations yield iodinated polyesters with unique dielectric properties .

Biological Activity

Preliminary studies suggest antimicrobial potential due to iodine’s biocidal activity, though toxicity profiles require further validation .

Comparative Analysis with Analogues

Maleic Acid vs. (2Z)-2-Iodo Derivative

PropertyMaleic Acid(2Z)-2-Iodo Derivative
Molecular Weight116.07 g/mol241.97 g/mol
Melting Point135°CNot reported
ReactivityEsterificationNucleophilic substitution

The iodine atom increases molecular weight by 126.9 g/mol and shifts reactivity toward halogen-specific transformations .

Future Research Directions

  • Synthetic Optimization: Develop solvent-free iodination protocols to enhance sustainability.

  • Pharmacological Studies: Evaluate antitumor and antiviral activities in vitro.

  • Material Science: Explore use in conductive polymers via iodine-mediated doping.

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